Product packaging for Methyl 4-amino-2-sulfamoylbenzoate(Cat. No.:CAS No. 2297-06-5)

Methyl 4-amino-2-sulfamoylbenzoate

Cat. No.: B1310560
CAS No.: 2297-06-5
M. Wt: 230.24 g/mol
InChI Key: UCCAGURECWZRSG-UHFFFAOYSA-N
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Description

Context and Significance within Medicinal Chemistry

The significance of Methyl 4-amino-2-sulfamoylbenzoate in medicinal chemistry is largely predicated on the well-established biological activities of the sulfonamide group. Sulfonamides are a cornerstone of many therapeutic agents, most notably as inhibitors of the enzyme carbonic anhydrase (CA). nih.govmdpi.com The carbonic anhydrase family of enzymes plays a crucial role in numerous physiological processes, and their inhibition is a target for treating a range of conditions, including glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com

Research into structurally related compounds, such as methyl 5-sulfamoyl-benzoates, has demonstrated their potential as high-affinity and selective inhibitors of specific carbonic anhydrase isoforms, like CAIX, which is overexpressed in various solid tumors. nih.govnih.gov This suggests that the core structure of a sulfamoylbenzoate, as seen in this compound, is a key pharmacophore for interacting with the active site of these enzymes. nih.gov While direct and extensive research on the specific biological activities of this compound is an area of ongoing investigation, its structural similarity to known carbonic anhydrase inhibitors makes it a compound of high interest for the design and synthesis of new therapeutic agents.

Classification as a Sulfonamide and Benzoate (B1203000) Derivative

From a chemical classification standpoint, this compound is characterized by two primary functional groups attached to a central benzene (B151609) ring:

Sulfonamide Group (-SO₂NH₂): This group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amino group. The presence of this functional group categorizes the compound as a sulfonamide. nih.gov

Benzoate Group (-COOCH₃): This is the methyl ester of a benzoic acid. It consists of a carbonyl group bonded to a methoxy (B1213986) group.

The presence of both these groups on the same aromatic ring makes it a bifunctional compound, offering multiple sites for chemical modification. guidechem.com

Foundational Role in Organic Synthesis and Drug Discovery

In the realm of organic synthesis, this compound serves as a versatile intermediate or building block. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. The amino group can undergo reactions such as acylation and alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid.

While specific, large-scale applications in the synthesis of marketed drugs are not extensively documented in publicly available literature, esters of aminobenzoic acids are recognized as important intermediates for the creation of active pharmaceutical ingredients. google.com Furthermore, related sulfonamide benzoates, such as Methyl 2-(aminosulfonyl)benzoate, are known intermediates in the production of certain herbicides, highlighting the utility of this class of compounds in the broader chemical industry. chemball.comnih.govwikipedia.org The strategic placement of the amino and sulfamoyl groups on the benzoate ring provides a scaffold that can be elaborated upon to generate libraries of new compounds for screening in drug discovery programs.

Compound Properties and Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2297-06-5 chemicalbook.com
Molecular Formula C₈H₁₀N₂O₄S guidechem.comchemicalbook.com
Molecular Weight 230.24 g/mol chemicalbook.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 6 guidechem.com
Rotatable Bond Count 3 guidechem.com
Topological Polar Surface Area 121 Ų guidechem.com
Complexity 335 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4S B1310560 Methyl 4-amino-2-sulfamoylbenzoate CAS No. 2297-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCAGURECWZRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450512
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2297-06-5
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Preparation of Methyl 4-amino-2-sulfamoylbenzoate

The preparation of this compound typically involves the reduction of a nitro-substituted precursor. Methodological advancements continue to refine this process for improved efficiency and yield.

A common and effective method for synthesizing this compound is through the catalytic reduction of its nitro-substituted precursor, Methyl 4-nitro-2-sulfamoylbenzoate. This transformation is a standard procedure in organic chemistry, where a nitro group (-NO2) is converted to an amino group (-NH2). The reaction is typically carried out using a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net

The general mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the addition of hydrogen, leading to the formation of the corresponding amine. The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity.

In a related synthesis, N-methyl-2-fluoro-4-nitrobenzamide was reduced to 4-amino-2-fluoro-N-methyl-benzamide in a 98% yield using a Pd/C catalyst with hydrogen. researchgate.net This highlights the effectiveness of catalytic hydrogenation for converting nitroarenes to anilines, a reaction type directly applicable to the synthesis of this compound from its nitro precursor. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using nanocatalysts and a reducing agent like sodium borohydride (B1222165) also demonstrates a similar transformation of a nitro group to an amino group. mdpi.com

Furthermore, the development of novel catalysts and reaction conditions is an ongoing area of research. For example, cobalt oxide nanocomposites have been shown to be effective catalysts for the reduction of other nitroaromatic compounds like 4-nitrophenol. mdpi.com Such advancements in catalysis could potentially be adapted for the synthesis of this compound, offering alternative and more sustainable routes.

Derivatization and Functionalization Strategies

The chemical structure of this compound offers multiple sites for further chemical modification, including the amino group, the sulfamoyl moiety, and the methyl ester. These functional groups allow for a wide range of derivatization strategies to produce a variety of compounds with tailored properties.

The amino group of this compound can readily undergo amidation reactions with acyl chlorides or carboxylic anhydrides to form N-acyl derivatives. A notable example is the synthesis of Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate. nih.gov This reaction is typically performed by treating this compound with 4-methylbenzoyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by refluxing the mixture. nih.gov The resulting amide derivatives are often investigated for their biological activities. nih.gov

Table 1: Synthesis of Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate nih.gov

ReactantsReagents/SolventsReaction ConditionsProduct
This compound, 4-methylbenzoyl chlorideTetrahydrofuran (THF)Reflux for 4 hoursMethyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate

The sulfamoyl group (-SO2NH2) is another key site for functionalization. Modifications at this position can lead to a diverse range of sulfonamide derivatives. While specific examples for the direct modification of the sulfamoyl group on this compound are not detailed in the provided context, general strategies for sulfonamide derivatization include N-alkylation or N-arylation. These reactions would typically involve reacting the sulfamoyl group with an appropriate electrophile under basic conditions. The synthesis of related sulfamoylbenzoates, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, involves nucleophilic aromatic substitution on a di-halo precursor, indicating that the sulfamoyl group is compatible with various reaction conditions. nih.gov

The methyl ester group (-COOCH3) can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a fundamental reaction in organic synthesis and would yield 4-amino-2-sulfamoylbenzoic acid. This carboxylic acid can then serve as a precursor for the synthesis of other esters or amides.

Transesterification, the conversion of one ester to another, is also a viable modification. For example, reacting this compound with a different alcohol in the presence of an acid or base catalyst would result in a new ester. While specific examples of hydrolysis or transesterification of this compound are not explicitly provided, the conversion of an amide to a methyl ester using thionyl chloride and methanol (B129727) has been reported in the synthesis of related compounds, demonstrating the feasibility of such ester-related transformations. nih.gov

Nucleophilic Aromatic Substitution for Scaffold Diversification

While the electron-rich nature of the benzene (B151609) ring in this compound, due to the powerful activating effect of the amino group, generally makes it less susceptible to nucleophilic aromatic substitution (SNAr), such reactions can be achieved under specific conditions or by modification of the starting material. The sulfamoyl and carboxylate groups, being electron-withdrawing, can facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex, particularly when a suitable leaving group is present on the ring.

For instance, related sulfamoylbenzoate scaffolds can be diversified using SNAr reactions. In many cases, a precursor to this compound, such as a halogenated derivative, would be employed to facilitate these transformations. The amino group strongly activates the positions ortho and para to it, while the sulfamoyl and ester groups are meta-directing. This interplay of directing effects is crucial for predicting the outcomes of substitution reactions.

A common strategy involves the diazotization of the amino group to create a good leaving group (N₂⁺), which can then be displaced by a variety of nucleophiles. This Sandmeyer-type reaction allows for the introduction of a wide range of functionalities onto the aromatic ring, significantly diversifying the scaffold.

ReactantNucleophileProductReaction Conditions
Diazonium salt of this compoundCuCl/HClMethyl 4-chloro-2-sulfamoylbenzoateAqueous solution, heat
Diazonium salt of this compoundCuBr/HBrMethyl 4-bromo-2-sulfamoylbenzoateAqueous solution, heat
Diazonium salt of this compoundCuCN/KCNMethyl 4-cyano-2-sulfamoylbenzoateAqueous solution, heat
Diazonium salt of this compoundKIMethyl 4-iodo-2-sulfamoylbenzoateAqueous solution
Diazonium salt of this compoundH₂OMethyl 4-hydroxy-2-sulfamoylbenzoateHeat

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions for Scaffold Diversification (via Diazonium Salt)

Furthermore, the amino group itself can act as a nucleophile in reactions such as acylation or alkylation, leading to N-functionalized derivatives. These transformations, while not SNAr reactions on the ring, are crucial for scaffold diversification.

Regioselectivity in Chemical Reactions of Substituted Sulfamoylbenzoates

The regioselectivity of chemical reactions involving this compound is governed by the electronic and steric effects of its substituents. The interplay between the strongly activating ortho-, para-directing amino group and the deactivating meta-directing sulfamoyl and methyl ester groups dictates the position of substitution in electrophilic aromatic substitution reactions.

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions most activated by the amino group and least deactivated by the other substituents. The positions ortho to the amino group are at C3 and C5. The C5 position is also meta to the sulfamoyl group, making it a highly favored site for electrophilic attack due to the powerful directing effect of the amino group. The C3 position, being ortho to both the amino and sulfamoyl groups, will also be activated, but steric hindrance from the adjacent sulfamoyl group might reduce its reactivity compared to the C5 position.

Reaction TypeReagentMajor Product(s)Rationale
HalogenationBr₂/FeBr₃Methyl 4-amino-5-bromo-2-sulfamoylbenzoateThe powerful ortho-, para-directing amino group directs the incoming electrophile to the C5 position.
NitrationHNO₃/H₂SO₄Methyl 4-amino-5-nitro-2-sulfamoylbenzoateThe nitro group is directed to the position activated by the amino group and not sterically hindered.
SulfonationFuming H₂SO₄Methyl 4-amino-5-sulfo-2-sulfamoylbenzoateThe sulfonic acid group is introduced at the most activated and accessible position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions

It is important to note that the reaction conditions can significantly influence the regiochemical outcome. For instance, in strongly acidic media, the amino group can be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a deactivating, meta-directing group. This would dramatically alter the regioselectivity of subsequent electrophilic reactions, directing incoming electrophiles to the position meta to both the ammonium and sulfamoyl groups.

Advanced Characterization and Structural Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for probing the molecular structure of "Methyl 4-amino-2-sulfamoylbenzoate". Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, methyl 2-hydroxybenzoate, shows distinct signals for each proton in the molecule, with chemical shifts influenced by their local electronic environment. For instance, the methyl ester protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to coupling with neighboring protons. In the case of this compound, one would expect to see signals corresponding to the methyl ester protons, the amino group protons, and the protons on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, methyl 4-aminobenzoate, characteristic peaks are observed for the methyl carbon, the carbonyl carbon, and the aromatic carbons. chemicalbook.com The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoate (B1203000) Structures Note: Specific data for this compound is not publicly available. The data below is for analogous structures to illustrate expected chemical shifts.

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Methyl 4-aminobenzoate--Signals for methyl, carbonyl, and aromatic carbons are observed. chemicalbook.com
Methyl 2-hydroxybenzoateCDCl₃3:1:1:1:1:1 proton ratio observed. docbrown.info-
Methyl benzoate-Signals for methyl and aromatic protons. chemicalbook.com-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound like this compound would be expected to show characteristic absorption bands for the amino (N-H), sulfamoyl (S=O and S-N), and ester (C=O and C-O) groups. For instance, the N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the ester group is usually a strong, sharp peak around 1700-1730 cm⁻¹. The sulfamoyl group would exhibit characteristic stretches for the S=O bonds.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (Amino)3300-3500
C=O stretch (Ester)1700-1730
S=O stretch (Sulfamoyl)1330-1370 and 1140-1180
C-O stretch (Ester)1000-1300
Aromatic C-H stretch3000-3100

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique that provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental composition. For "this compound" (C₈H₁₀N₂O₄S), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. guidechem.com HRMS can also provide information about the fragmentation pattern of the molecule, which can further aid in its structural elucidation. For example, in the analysis of related sulfonamides, the precursor ion [M+H]⁺ is often observed. massbank.eu

Table 3: High-Resolution Mass Spectrometry Data for Related Compounds

CompoundIonization ModePrecursor IonExact Mass (Da)
Methyl 2-(aminosulfonyl)benzoateESI[M+H]⁺215.0252
Methyl 4-amino-2-(methylsulfamoyl)benzoate--244.05177804

Chromatographic Purity Assessment and Quantification (e.g., HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry detectors is a standard method for assessing the purity of chemical compounds and for their quantification. In the analysis of derivatives of methyl 5-sulfamoyl-benzoates, HPLC has been used to verify the purity of the final compounds to be greater than 95%. nih.gov The method typically involves a reversed-phase column and a gradient elution system, for example, using a mixture of water and methanol (B129727) with an additive like ammonium (B1175870) formate. nih.gov This technique allows for the separation of the target compound from any impurities or byproducts from the synthesis, with UV detection providing a quantitative measure of the compound's concentration and mass spectrometry confirming its identity. The progress of reactions involving dihalosulfamoylbenzoates has been monitored using HPLC/UV/MS to determine conversion yields and product ratios. nih.gov

Single Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Packing in Derivatives

For instance, the crystal structure of methyl 4-amino-3-methylbenzoate reveals that the methyl and amino groups attached to the benzene ring lie in the plane of the ring. researchgate.net The molecules are linked into chains by intermolecular N-H···O hydrogen bonds, which play a crucial role in stabilizing the crystal structure. researchgate.net

In another example, the crystal structure of a coumarin (B35378) derivative of methyl 2-aminobenzoate (B8764639) shows that the supramolecular array is formed by hydrogen bonds between the aromatic ring and the oxygen atoms of the lactone and ester portions. nih.gov The packing involves layers of chains associated through van der Waals interactions. nih.gov

Studies on cocrystals involving amino-chloropyridine and chlorobenzoic acid derivatives demonstrate the importance of hydrogen bonding (O-H···N) and halogen interactions in the solid-state assembly. mdpi.com Furthermore, the analysis of N-acylhydrazone derivatives of 3-amino-4-methylthiophene highlights how X-ray diffraction can be used to unequivocally determine the stereochemistry of double bonds and understand the intermolecular hydrogen bonding network. researchgate.net These examples underscore the common packing motifs and intermolecular forces that are likely to govern the solid-state structure of "this compound" and its derivatives.

Analysis of Intermolecular Interactions in Crystal Lattices

The supramolecular assembly of this compound in the solid state is dictated by a network of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the analysis of related sulfamoylbenzoate derivatives allows for a detailed prediction of the interactions at play. The primary amino group (-NH₂), the sulfonamide moiety (-SO₂NH₂), and the methyl ester group (-COOCH₃) are all capable of participating in significant intermolecular hydrogen bonding.

The sulfonamide group is a particularly strong hydrogen bond donor and acceptor. It is anticipated that the N-H protons of the sulfonamide will form strong hydrogen bonds with the oxygen atoms of the sulfonamide or the carbonyl oxygen of the methyl ester group of neighboring molecules. These interactions are a dominant feature in the crystal packing of sulfonamides, often leading to the formation of robust one-, two-, or three-dimensional networks.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice. The benzene ring, being electron-rich, can interact with neighboring rings in either a parallel-displaced or a T-shaped arrangement. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking interactions will ultimately determine the final crystal packing motif. The study of similar structures, such as methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, reveals the prevalence of N—H⋯O hydrogen bonds in forming polymeric chains within the crystal lattice, a feature highly likely to be present in this compound as well. nih.gov

Table 1: Predicted Intermolecular Interactions in this compound

Interacting GroupsType of InteractionPredicted Role in Crystal Packing
Sulfonamide N-H and Sulfonyl OHydrogen BondFormation of primary structural motifs (e.g., chains, dimers)
Sulfonamide N-H and Carbonyl OHydrogen BondCross-linking of primary motifs
Amino N-H and Sulfonyl/Carbonyl OHydrogen BondFurther stabilization of the crystal lattice
Aromatic Ringsπ-π StackingContribution to overall crystal density and stability

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₈H₁₀N₂O₄S, the theoretical elemental composition can be calculated. This data provides a benchmark against which experimentally determined values from techniques such as combustion analysis can be compared to confirm the purity and identity of the compound.

The theoretical weight percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur are calculated based on the atomic weights of the elements and the molecular weight of the compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01896.0841.73
HydrogenH1.0081010.084.38
NitrogenN14.01228.0212.17
OxygenO16.00464.0027.80
SulfurS32.07132.0713.93
Total 230.25 100.00

Experimental determination of these elemental percentages to within a narrow margin of the theoretical values (typically ±0.4%) provides strong evidence for the successful synthesis and purification of this compound.

Biological Activity and Molecular Interactions

Enzyme Inhibition Potentials of Analogues and Derivatives

Analogues and derivatives of methyl 4-amino-2-sulfamoylbenzoate have been extensively studied for their potential to inhibit specific enzymes, leading to various physiological effects.

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding function, making substituted benzenesulfonamides potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs). nih.gov The CA family consists of twelve catalytically active human isozymes that are involved in numerous physiological processes, including pH regulation and carbon metabolism. nih.gov Certain isoforms, particularly CA IX and CA XII, are highly overexpressed in various solid tumors, making them significant targets for anticancer drug development. nih.govnih.gov

Research into a series of methyl 5-sulfamoyl-benzoate analogues, specifically methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, has revealed high-affinity binding and varying selectivity across different human carbonic anhydrase (hCA) isoforms. nih.gov By modifying substituents on the benzenesulfonamide (B165840) ring, it is possible to achieve significant selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II. nih.gov

This selectivity is partly attributed to structural differences at the entrance of the active site binding pocket. CA IX and CA XII possess a more open active site entrance compared to CA I and CA II. nih.gov For instance, a compound designated as 4b (a methyl 5-sulfamoyl-benzoate derivative) demonstrated an exceptionally high binding affinity for CA IX with a dissociation constant (Kd) of 0.12 nM and over 100-fold selectivity against other CA isozymes. nih.gov

Table 1: Inhibition Data (Kd, nM) of Selected Methyl 5-sulfamoyl-benzoate Analogues Against Human CA Isoforms

ND: Not determined; LS: Low solubility. Data sourced from a study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. nih.gov

The inhibitory action of sulfonamides against carbonic anhydrases stems from the coordination of the deprotonated sulfonamide group to the catalytic Zn(II) ion located in the enzyme's active site. nih.gov This interaction involves the sulfonamide anion (R-SO₂NH⁻) displacing a zinc-coordinated water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's catalytic activity. nih.gov X-ray crystallography studies of CA-inhibitor complexes have confirmed this binding mode. nih.govnih.gov The sulfonamide's nitrogen atom directly binds to the zinc ion, and the oxygen atoms of the sulfamoyl group form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in CA II), further anchoring the inhibitor in the active site. The aromatic ring of the inhibitor makes additional van der Waals contacts with hydrophobic residues lining the active site cavity, which contributes to the binding affinity and isoform selectivity. nih.gov

Sulfonamides, the class of compounds to which this compound belongs, are known for their ability to inhibit dihydropteroate (B1496061) synthase (DHPS). ontosight.ainih.gov This enzyme is crucial in the folate biosynthesis pathway of bacteria and some primitive eukaryotes. nih.gov DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP). nih.gov Sulfonamides act as competitive inhibitors by mimicking the natural substrate, pABA. ontosight.ai Their structural similarity allows them to bind to the pABA-binding site on the DHPS enzyme, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid. As folic acid is essential for the synthesis of nucleic acids and certain amino acids, its blockade halts microbial growth and replication. nih.gov

Derivatives of the sulfamoylbenzoate structure are found within the sulfonylurea class of herbicides. wikipedia.org These herbicides are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govnih.gov ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. umn.edunih.gov By inhibiting ALS, sulfonylurea herbicides block the production of these essential amino acids, leading to a cessation of plant growth and eventual death. umn.edu For example, the herbicide tribenuron-methyl (B105370) contains a methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate structure. wikipedia.org The inhibition of ALS is the primary mode of action for this entire class of herbicides. nih.govwikipedia.org

Carbonic Anhydrase (CA) Isozyme Inhibition

Antimicrobial Efficacy

The antimicrobial properties of sulfonamide compounds are a direct consequence of their ability to inhibit dihydropteroate synthase (DHPS). ontosight.ainih.gov By acting as competitive inhibitors of pABA, they disrupt the folic acid synthesis pathway in susceptible microorganisms. nih.gov This mechanism makes them effective against a range of gram-positive and gram-negative bacteria. nih.gov The efficacy of these compounds relies on the fact that bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, providing a basis for selective toxicity.

Table of Mentioned Compounds

Compound Name
This compound
Methyl 2,4-dichloro-5-sulfamoyl-benzoate
Methyl 2,4-dibromo-5-sulfamoyl-benzoate
Sulfamethoxazole
Trimethoprim
Tribenuron-methyl
Chlorsulfuron
Sulfometuron methyl
2,4-D
MCPA
Glyphosate
Metribuzin
Mesotrione
Pyraflufen
Flufenacet
Clopyralid
Dicamba
Malathion
p-aminobenzoic acid (pABA)
6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP)

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of sulfonamide derivatives has been a cornerstone of antimicrobial research for decades. While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of bacterial strains is not extensively documented in publicly available literature, the broader class of sulfonamides has demonstrated notable activity.

Research into various sulfonamide derivatives has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus. For instance, certain N-phenyl-4-methyl-benzenesulfonamide derivatives have exhibited significant inhibitory effects against clinical isolates of S. aureus, including methicillin-resistant strains (MRSA). nih.gov The introduction of specific chemical groups to the sulfonamide core can remarkably increase antibacterial potency. nih.gov

The activity of sulfonamides is not limited to Gram-positive organisms. Thienopyrimidine derivatives coupled with sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. frontiersin.org These hybrid molecules are designed to interact with essential microbial targets, potentially inhibiting processes like DNA replication, transcription, translation, or cell wall synthesis. frontiersin.org However, specific data for this compound is needed to ascertain its precise spectrum of activity.

Table 1: Antibacterial Spectrum of this compound

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-Positive Data not available
Streptococcus pneumoniae Gram-Positive Data not available
Enterococcus faecalis Gram-Positive Data not available
Escherichia coli Gram-Negative Data not available
Pseudomonas aeruginosa Gram-Negative Data not available
Klebsiella pneumoniae Gram-Negative Data not available

MIC: Minimum Inhibitory Concentration. Data for the specific compound is not available in the reviewed literature.

Antifungal Properties

The investigation of sulfonamide-based compounds has extended to their potential as antifungal agents. While direct studies on the antifungal properties of this compound are limited, related structures have shown promise. For example, novel β-ketosulfones containing a sulfonamide moiety have demonstrated fungicidal activity against various Candida species. nih.gov The presence of halogenated phenyl rings attached to the sulfonyl group in these analogs appears to be a key contributor to their antifungal efficacy. nih.gov

Furthermore, the conjugation of sulfonamides with other heterocyclic structures, such as thienopyrimidines, has been explored to develop agents with broad-spectrum antimicrobial activity, including antifungal effects. frontiersin.org These combination molecules can target specific fungal enzymes, leading to compromised cell membrane integrity and ultimately, fungal cell death. frontiersin.org The potential of this compound as an antifungal agent warrants further investigation to determine its efficacy against clinically relevant fungal pathogens.

Table 2: Antifungal Spectrum of this compound

Fungal Strain Type MIC (µg/mL)
Candida albicans Yeast Data not available
Aspergillus fumigatus Mold Data not available

MIC: Minimum Inhibitory Concentration. Data for the specific compound is not available in the reviewed literature.

Antiviral Target Engagement (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.gov While a direct inhibitory role of this compound on SARS-CoV-2 Mpro has not been specifically reported, the sulfonamide scaffold is a recognized pharmacophore in the design of protease inhibitors.

Numerous studies have focused on identifying both covalent and non-covalent inhibitors of Mpro. nih.gov These inhibitors often mimic the natural substrate of the enzyme to bind to its active site and block its function. nih.gov The development of such inhibitors is a key strategy in the search for effective treatments for COVID-19. The potential for this compound to serve as a scaffold or a direct inhibitor for SARS-CoV-2 Mpro remains an area for future research.

Table 3: Antiviral Target Engagement of this compound

Viral Target Virus Method of Engagement Potency (e.g., IC₅₀)
Main Protease (Mpro) SARS-CoV-2 Data not available Data not available

IC₅₀: Half-maximal inhibitory concentration. Data for the specific compound is not available in the reviewed literature.

Probing of Metabolic Pathways

A significant area of interest for sulfamoylbenzoate derivatives is their interaction with key enzymes in metabolic pathways, particularly carbonic anhydrases (CAs). Human carbonic anhydrase IX (CAIX) is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which promotes invasion and metastasis. nih.govnih.gov

A series of methyl 5-sulfamoyl-benzoates, which are structurally related to this compound, have been designed and evaluated as inhibitors of all twelve catalytically active human CA isozymes. nih.govnih.govnih.gov These studies revealed that specific substitutions on the benzenesulfonamide ring can lead to compounds with extremely high affinity and selectivity for CAIX. For instance, one such derivative exhibited a dissociation constant (Kd) of 0.12 nM for CAIX and over 100-fold selectivity against other CA isozymes. nih.govnih.gov

The primary sulfonamide group is a well-established zinc-binding group, which is crucial for the inhibitory activity against these zinc-containing metalloenzymes. nih.gov The ability of these compounds to selectively inhibit CAIX suggests their potential use as probes to study the role of this enzyme in cancer metabolism and as potential anticancer therapeutic agents. nih.govnih.govnih.gov Given its structure, this compound could potentially serve as a valuable tool in probing the function and pathological relevance of carbonic anhydrases in various diseases.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

For compounds containing the sulfamoylbenzoate scaffold, such as derivatives of Methyl 4-amino-2-sulfamoylbenzoate, a primary target of interest is the family of carbonic anhydrases (CAs). acs.orgglpbio.com CAs are zinc-containing metalloenzymes, and their inhibition is a therapeutic strategy for various conditions. nih.gov The primary sulfonamide group is a well-established zinc-binding group, making compounds like this compound prime candidates for CA inhibition. acs.org

Docking studies on related methyl 5-sulfamoyl-benzoates have revealed key interactions within the active site of carbonic anhydrase isozymes, particularly CA IX, which is overexpressed in many tumors. acs.orgglpbio.com These studies show that the sulfonamide group coordinates with the zinc ion in the active site, a hallmark of CA inhibitors. nih.gov The amino group and the methyl ester of the benzoate (B1203000) ring can form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, contributing to the binding affinity and selectivity.

While specific docking studies for this compound are not extensively published, the binding affinities of closely related analogs against various CA isozymes have been determined, as shown in the table below. These values provide a strong indication of the potential inhibitory activity of this compound.

CompoundTarget IsozymeBinding Affinity (Kd, nM)
Methyl 2-chloro-4-amino-5-sulfamoylbenzoateCA IX15
Methyl 2-bromo-4-amino-5-sulfamoylbenzoateCA IX12
Compound 4b (a related methyl 5-sulfamoyl-benzoate)CA IX0.12

Molecular Dynamics Simulations of Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic movements of atoms and molecules, offering insights into the conformational changes and the stability of interactions within the binding pocket.

Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The results of such a simulation would validate the docking pose and provide a more accurate estimation of the binding free energy.

Simulation ParameterPurpose
Root-Mean-Square Deviation (RMSD)To assess the overall stability of the ligand-protein complex over time.
Root-Mean-Square Fluctuation (RMSF)To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond AnalysisTo monitor the stability of specific hydrogen bonds between the ligand and protein.
Binding Free Energy Calculation (e.g., MM/PBSA)To provide a more accurate estimation of the binding affinity.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to understand the electronic properties of a molecule. These calculations provide information about the molecule's geometry, charge distribution, and orbital energies, which are crucial for understanding its reactivity and interaction with other molecules.

For this compound, DFT calculations can be used to determine its optimized molecular geometry, the distribution of electrostatic potential on its surface, and the energies of its frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Calculated ParameterSignificance
Optimized Molecular GeometryProvides the most stable 3D structure of the molecule.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites of interaction.
HOMO-LUMO EnergiesIndicates the molecule's electronic excitability and chemical reactivity.
Mulliken Atomic ChargesQuantifies the charge distribution on each atom in the molecule.

Cheminformatics Approaches for Scaffold Analysis and Virtual Screening

Cheminformatics involves the use of computational methods to analyze chemical data and is a powerful tool in drug discovery. The sulfamoylbenzoate scaffold of this compound can be used as a query for virtual screening of large chemical databases to identify other compounds with similar structural features and potentially similar biological activity.

Scaffold analysis can reveal the core structural motifs that are essential for the desired biological activity. By analyzing the diversity of compounds containing the sulfamoylbenzoate scaffold, it is possible to identify key substitution patterns that enhance potency and selectivity. Virtual screening campaigns can then be designed to filter large libraries of compounds, prioritizing those that are most likely to be active against the target of interest.

StepDescription
1. Scaffold DefinitionThe core structure of interest (e.g., sulfamoylbenzoate) is defined.
2. Database SearchingLarge chemical databases are searched for compounds containing the defined scaffold.
3. Filtering and ClusteringThe retrieved compounds are filtered based on physicochemical properties and clustered based on structural similarity.
4. Docking and ScoringThe most promising candidates are docked into the target protein and scored based on their predicted binding affinity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Methodologies

In silico ADMET prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic and safety profiles. Various computational models are used to predict the ADMET properties of a compound based on its chemical structure.

For sulfonamides, including this compound, it is important to predict properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential for toxicity. acs.orgnih.gov In silico models can predict whether a compound is likely to be well-absorbed from the gut, how it will be distributed in the body, what metabolic pathways it might undergo, and how it will be excreted. nih.govfrontiersin.org These predictions help to de-risk drug candidates early in the development process.

ADMET PropertyPredicted Outcome for SulfonamidesSignificance
Oral BioavailabilityVariable, can be improved by structural modification. nih.govDetermines the fraction of the drug that reaches systemic circulation.
Plasma Protein BindingGenerally moderate to high. acs.orgAffects the free concentration of the drug available to exert its effect.
Metabolic StabilityCan be susceptible to metabolism; modifications can improve stability. nih.govDetermines the half-life of the drug in the body.
hERG InhibitionLow risk for many sulfonamides.Predicts the potential for cardiac toxicity.
AMES MutagenicityGenerally predicted to be non-mutagenic. nih.govIndicates the potential for the compound to cause DNA mutations.

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of inhibitors derived from the sulfamoylbenzoate scaffold is determined by several key structural features. The primary sulfonamide group (-SO₂NH₂) is crucial as it acts as an "anchor" in the active site of carbonic anhydrases. nih.gov In its deprotonated form, this group coordinates with the catalytic Zn(II) ion, displacing a water molecule and preventing the enzyme's normal catalytic function. nih.gov

The benzene (B151609) ring itself engages in van der Waals interactions with various hydrophobic and hydrophilic residues within the enzyme's active site. mdpi.com The specific substitution pattern on this ring dictates the orientation of the inhibitor and allows for additional interactions, which are critical for achieving high affinity and isoform selectivity. nih.govmdpi.com

X-ray crystallography studies of related compounds bound to CA isozymes have provided structural validation for these determinants. For instance, the crystal structure of a closely related compound, a methyl 5-sulfamoyl-benzoate derivative (3b), bound to CA IX reveals the precise orientation of the inhibitor. mdpi.comnih.gov The sulfonamide group is buried deep within the active site, directly interacting with the zinc ion, while the substituted phenyl ring extends towards the entrance of the active site, forming contacts with various amino acid residues that differ between isoforms. mdpi.com This differential interaction is the structural basis for selective inhibition.

Impact of Substituent Variations on Binding Affinity and Selectivity

Systematic variation of substituents on the benzenesulfonamide (B165840) ring is a cornerstone of rational drug design for CA inhibitors. The position, size, and nature of these substituents can dramatically alter binding affinity (often measured by the dissociation constant, Kd) and selectivity against different CA isoforms. mdpi.com

Studies on a series of methyl 2-halo-4-substituted- and 4-halo-2-substituted-5-sulfamoyl-benzoates have demonstrated the profound impact of substituent placement. mdpi.com Attaching substituents at the ortho-position relative to the sulfonamide group is thought to cause interactions with the narrower entrance of the CA IX active site, potentially leading to greater selectivity. mdpi.com

For example, introducing various sulfanyl (-S-) or sulfonyl (-SO₂-) groups at the ortho or para positions results in compounds with vastly different binding profiles. One derivative, compound 4b (Methyl 2-bromo-4-(octylthio)-5-sulfamoylbenzoate), exhibited an exceptionally high binding affinity for CA IX with a Kd of 0.12 nM and over 100-fold selectivity against other CA isozymes. mdpi.comnih.gov This highlights the positive contribution of a halogen at the ortho-position and a long alkylthio chain at the para-position.

The data below illustrates how modifications to the substituent at the para-position (R¹) and the halogen at the ortho-position (X) influence binding affinity for the tumor-associated CA IX and the ubiquitous CA II isoform.

CompoundScaffoldR¹ (para-position)X (ortho-position)Kd for CA IX (nM)Kd for CA II (nM)
3bMethyl 5-sulfamoylbenzoate-S-octylCl0.2048
4bMethyl 5-sulfamoylbenzoate-S-octylBr0.1241
3cMethyl 5-sulfamoylbenzoate-S-dodecylCl0.1935
3dMethyl 5-sulfamoylbenzoate-S-CH₂CH₂PhCl0.2923

This table is interactive. You can sort the data by clicking on the column headers.

Correlation of Physicochemical Properties with Biological Activity

The acidity of the sulfonamide group is particularly important, as the anionic form is required for high-affinity binding to the Zn(II) ion. Electron-withdrawing groups, such as halogens, substituted on the benzene ring can lower the pKa of the sulfonamide, increasing the population of the active anionic species at physiological pH and thereby enhancing binding affinity. nih.gov

Optimization Strategies for Lead Compound Development

Once a lead compound like Methyl 4-amino-2-sulfamoylbenzoate is identified, several optimization strategies are employed to enhance its potency, selectivity, and drug-like properties. A common and effective strategy is the "tail approach". nih.gov This involves appending various chemical moieties (tails) to the core scaffold that can extend into regions of the enzyme active site outside of the highly conserved zinc-binding area. nih.gov These tails can form additional hydrogen bonds, van der Waals forces, or hydrophobic interactions with amino acid residues that differ between isoforms, thereby enhancing both affinity and selectivity. mdpi.com

For the sulfamoylbenzoate scaffold, optimization can involve:

Systematic SAR exploration: Synthesizing and testing a matrix of derivatives with diverse substituents at the ortho- and para-positions to map the chemical space and identify optimal groups for affinity and selectivity. mdpi.com

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or fine-tune binding interactions. For example, a sulfanyl (-S-) linker could be oxidized to a sulfonyl (-SO₂-) group to alter electronic properties and hydrogen bonding capacity. mdpi.com

Structure-guided design: Using X-ray crystal structures of lead compounds bound to the target enzyme to visualize key interactions and rationally design new modifications that exploit specific features of the active site. mdpi.comnih.gov

Computational modeling: Employing molecular docking and molecular dynamics simulations to predict the binding modes and affinities of novel, un-synthesized derivatives, helping to prioritize synthetic efforts towards the most promising candidates. nih.gov

Through these iterative cycles of design, synthesis, and testing, a lead compound can be refined into a highly potent and selective clinical candidate.

Emerging Applications and Research Directions

Role as a Key Intermediate in Complex Organic Synthesis

While no specific synthetic routes detailing the use of Methyl 4-amino-2-sulfamoylbenzoate as a key intermediate have been found in the current literature, its structure suggests potential as a building block in organic synthesis. The presence of three reactive sites—the amino group, the sulfamoyl group, and the methyl ester—allows for a variety of chemical transformations.

The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. The latter is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. The sulfamoyl group can participate in reactions such as N-alkylation or condensation with other molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or other esters.

Lead Compound Development in Pharmaceutical Sciences

The sulfonamide group is a well-known pharmacophore present in numerous drugs, including antibiotics, diuretics, and anticonvulsants. Similarly, aminobenzoate structures are found in local anesthetics and other therapeutic agents. The combination of these two functionalities in this compound suggests a potential for biological activity.

However, a search of pharmaceutical and medicinal chemistry literature did not yield any studies where this compound was investigated as a lead compound. Research on isomeric and related sulfamoylbenzoate derivatives has shown activities such as carbonic anhydrase inhibition, but this cannot be directly extrapolated to the title compound.

Metabolite Research and Environmental Fate Studies

Given the widespread use of sulfonamide-containing pharmaceuticals and agrochemicals, the environmental fate of such compounds is an area of active research.

There are no reports in the available literature of this compound being identified as a metabolite or a contaminant in environmental samples, including water analysis studies. Analytical methods for detecting sulfonamides in water are well-established, but this specific compound has not been a target analyte in the reviewed studies.

The microbial degradation of sulfonamides is a known environmental process. Bacteria capable of utilizing sulfonamides as a carbon or nitrogen source have been isolated and studied. The degradation pathways often involve the cleavage of the sulfonamide bond. However, no studies specifically investigating the microbial degradation or enzymatic hydrolysis of this compound in soil or other environmental matrices have been found.

Exploration in Advanced Material Science

The structural features of this compound, such as its aromatic ring and hydrogen-bonding capable amino and sulfamoyl groups, could theoretically lend themselves to applications in material science, for example, in the synthesis of polymers or coordination compounds. However, there is no evidence in the current literature of this compound being explored for any material science applications.

Q & A

Q. Why do NMR spectra show anomalous splitting in aromatic protons?

  • Methodology : Dynamic effects from restricted rotation of the sulfamoyl group cause signal broadening. Use higher-field NMR (700 MHz) and variable-temperature experiments to resolve splitting. For example, heating to 50°C in DMSO-d₆ simplifies the dd (J=8.5, 2.3 Hz) at δ 6.69 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.